![molecular formula C21H22N2 B15061660 (4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine
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Overview
Description
(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is a complex heterocyclic compound that features a unique aziridine ring fused with a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a Friedländer reaction, which involves the condensation of 2-aminopyridine with a ketone in the presence of an acid catalyst.
Aziridine Ring Formation: The aziridine ring is introduced via a cyclization reaction, often using a suitable halogenated precursor and a base to facilitate the ring closure.
Phenyl Substitution: The phenyl groups are typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the aziridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aziridine derivatives.
Substitution: Substituted phenyl or aziridine derivatives.
Scientific Research Applications
(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication . The phenyl groups may enhance binding affinity through hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: Compounds such as 1,6-naphthyridine-2-one share a similar core structure but lack the aziridine ring.
Aziridine-Containing Compounds: Other aziridine-containing compounds, such as aziridine-2-carboxylic acid, have similar reactivity but different biological activities.
Uniqueness
(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is unique due to its combination of an aziridine ring with a naphthyridine core, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C21H22N2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3S,5aR,9aR)-3,7-diphenyl-1,3,5a,6,8,9-hexahydroazirino[2,1-j][1,6]naphthyridine |
InChI |
InChI=1S/C21H22N2/c1-3-7-17(8-4-1)20-12-11-18-15-22(19-9-5-2-6-10-19)14-13-21(18)16-23(20)21/h1-12,18,20H,13-16H2/t18-,20+,21+,23?/m1/s1 |
InChI Key |
DRLSNMULRCGEJC-IMWDKWLZSA-N |
Isomeric SMILES |
C1CN(C[C@@H]2[C@@]13CN3[C@@H](C=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC2C13CN3C(C=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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